molecular formula C13H19N3O2S B1522575 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide CAS No. 1181459-02-8

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

Cat. No. B1522575
CAS RN: 1181459-02-8
M. Wt: 281.38 g/mol
InChI Key: FWKBSTOSBAALMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide” is C13H19N3O2S . Its molecular weight is 281.37 g/mol .


Physical And Chemical Properties Analysis

The compound is a powder . It has a predicted boiling point of 474.3 °C at 760 mmHg , a predicted density of 1.3 g/cm^3 , and a predicted refractive index of n 20D 1.62 .

Scientific Research Applications

Sulfonamide Inhibitors in Therapeutic Applications

Sulfonamide compounds, including 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide, play a critical role in the development of inhibitors for various diseases. Their applications span across several domains, including but not limited to antibacterial, antiviral (especially HIV), anticancer, and treatments for Alzheimer’s disease. The versatility of sulfonamides is highlighted by their ability to inhibit a wide range of enzymes and receptors, such as tyrosine kinases, human immunodeficiency virus protease-1 (HIV-1), histone deacetylase 6, and protein tyrosine phosphatase 1B. These compounds' efficacy in various therapeutic areas underscores their importance in ongoing drug discovery and development efforts (Gulcin & Taslimi, 2018).

Sulfonamide Derivatives as Medicinal Agents

The chemical structure modifications of classical sulfonamides have led to a wide array of derivatives displaying broad bioactive spectra. These derivatives have found applications in treating and managing microbial infections, cancer, glaucoma, inflammation, and neurological disorders, among others. The ongoing research in sulfonamide-based chemistry is pivotal for designing new drug molecules with enhanced activity and reduced toxicity, highlighting the compound class's potential in medicinal chemistry (He Shichao et al., 2016).

Environmental and Health Impacts

The presence of sulfonamides, including derivatives like 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide, in the environment raises concerns about their impact on human health and ecosystems. Research indicates that even small amounts of these compounds can lead to microbial population changes, potentially posing risks to human health on a global scale. This aspect underscores the importance of monitoring and managing the environmental presence of sulfonamides to mitigate potential hazards (Baran et al., 2011).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBSTOSBAALMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
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3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
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3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
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